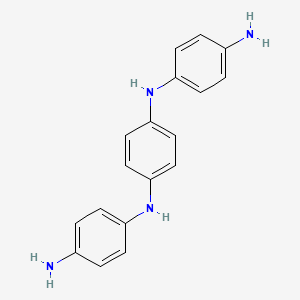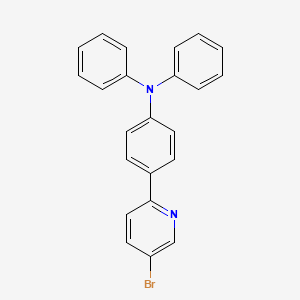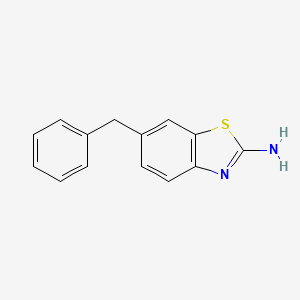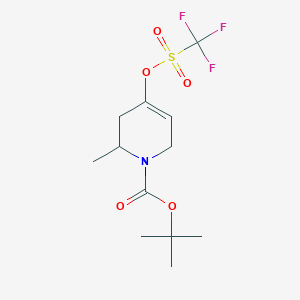
N1,N4-bis(4-aminophenyl)-1,4-benzenediamine
Overview
Description
1,4-Benzenediamine, N,N’-bis(4-aminophenyl)- is a chemical compound with the molecular formula C18H18N4. It is also known by its IUPAC name, N1-(4-(4-aminophenylamino)phenyl)benzene-1,4-diamine. This compound is characterized by the presence of two amino groups attached to a benzene ring, making it a diamine derivative. It is commonly used in various industrial and research applications due to its unique chemical properties .
Preparation Methods
1,4-Benzenediamine, N,N’-bis(4-aminophenyl)- can be synthesized through several methods. One common synthetic route involves the reaction of aniline with nitrobenzene, followed by reduction of the nitro group to form the desired diamine. The reaction conditions typically involve the use of a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon .
Industrial production methods often involve large-scale reactions under controlled conditions to ensure high yield and purity of the product. The process may include steps such as purification through recrystallization or distillation to remove impurities .
Chemical Reactions Analysis
1,4-Benzenediamine, N,N’-bis(4-aminophenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can convert nitro groups to amino groups, using reducing agents like hydrogen gas and palladium on carbon.
Major products formed from these reactions include substituted benzenediamines and quinone derivatives, which have applications in dyes and pigments .
Scientific Research Applications
1,4-Benzenediamine, N,N’-bis(4-aminophenyl)- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of polymers and other complex organic molecules.
Biology: The compound is studied for its potential use in biochemical assays and as a reagent in various biological experiments.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,4-Benzenediamine, N,N’-bis(4-aminophenyl)- involves its interaction with various molecular targets. The compound can form stable complexes with metal ions, which can influence its reactivity and interactions with other molecules. The amino groups in the compound can participate in hydrogen bonding and other non-covalent interactions, affecting its behavior in different chemical environments .
Comparison with Similar Compounds
1,4-Benzenediamine, N,N’-bis(4-aminophenyl)- can be compared with other similar compounds such as:
1,4-Benzenediamine, N,N’-diphenyl-: This compound has phenyl groups instead of amino groups, leading to different chemical properties and applications.
N,N,N’,N’-Tetrakis(4-aminophenyl)-1,4-benzenediamine: This compound has four amino groups, making it more reactive and suitable for different applications.
N1,N1’-(1,4-Phenylene)bis(N1-(4-aminophenyl)benzene-1,4-diamine):
The uniqueness of 1,4-Benzenediamine, N,N’-bis(4-aminophenyl)- lies in its specific arrangement of amino groups, which imparts distinct chemical properties and makes it suitable for a variety of applications in research and industry .
Properties
CAS No. |
4958-10-5 |
|---|---|
Molecular Formula |
C18H18N4 |
Molecular Weight |
290.4 g/mol |
IUPAC Name |
4-N-[4-(4-aminoanilino)phenyl]benzene-1,4-diamine |
InChI |
InChI=1S/C18H18N4/c19-13-1-5-15(6-2-13)21-17-9-11-18(12-10-17)22-16-7-3-14(20)4-8-16/h1-12,21-22H,19-20H2 |
InChI Key |
DWJXWSIJKSXJJA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N)NC2=CC=C(C=C2)NC3=CC=C(C=C3)N |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-But-3-ynyl-4-fluoro-benzo[d]thiazole](/img/structure/B8550330.png)


![2-[4-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2-methylpropan-1-ol](/img/structure/B8550366.png)



silane](/img/structure/B8550395.png)
